molecular formula C5H12N4 B13811265 1-Imidazolidinamine,3-methyl-2-(methylimino)-

1-Imidazolidinamine,3-methyl-2-(methylimino)-

Cat. No.: B13811265
M. Wt: 128.18 g/mol
InChI Key: GSRRYPNQULOTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Imidazolidinamine,3-methyl-2-(methylimino)- is a heterocyclic compound with a unique structure that includes both imidazolidine and imine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imidazolidinamine,3-methyl-2-(methylimino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with a carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1-Imidazolidinamine,3-methyl-2-(methylimino)- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Imidazolidinamine,3-methyl-2-(methylimino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce secondary amines .

Scientific Research Applications

1-Imidazolidinamine,3-methyl-2-(methylimino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Imidazolidinamine,3-methyl-2-(methylimino)- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C5H12N4

Molecular Weight

128.18 g/mol

IUPAC Name

3-methyl-2-methyliminoimidazolidin-1-amine

InChI

InChI=1S/C5H12N4/c1-7-5-8(2)3-4-9(5)6/h3-4,6H2,1-2H3

InChI Key

GSRRYPNQULOTGK-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(CCN1N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.